4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,6-dimethylmorpholine
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL (2,6-DIMETHYLMORPHOLINO) SULFONE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and dimethyl groups, and a morpholine ring substituted with dimethyl groups
Properties
Molecular Formula |
C12H19F2N3O3S |
|---|---|
Molecular Weight |
323.36 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H19F2N3O3S/c1-7-5-16(6-8(2)20-7)21(18,19)11-9(3)15-17(10(11)4)12(13)14/h7-8,12H,5-6H2,1-4H3 |
InChI Key |
UGVFZGXOHQLCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL (2,6-DIMETHYLMORPHOLINO) SULFONE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent introduction of the difluoromethyl and dimethyl groups. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s behavior in different environments.
Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL (2,6-DIMETHYLMORPHOLINO) SULFONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it may inhibit the activity of certain enzymes critical for fungal growth . The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL (2,6-DIMETHYLMORPHOLINO) SULFONE can be compared with other similar compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
Morpholine derivatives: Used in various industrial applications due to their chemical stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
